

Mal-PEG4-Glu(OH)-NH-m-PEG24 molecular weight and formula

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Compound of Interest

Compound Name: Mal-PEG4-Glu(OH)-NH-m-PEG24

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Technical Guide: Mal-PEG4-Glu(OH)-NH-m-PEG24

Executive Summary

This document provides a detailed technical overview of the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This advanced PEGylation reagent is designed for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. It features a thiol-reactive maleimide group and a long, hydrophilic methoxy-terminated PEG spacer, connected via a central glutamic acid residue. This guide covers the precise physicochemical properties, including molecular weight and formula, and provides representative protocols for its application in conjugating to thiol-containing biomolecules.

Physicochemical Properties

The exact molecular formula and weight of Mal-PEG4-Glu(OH)-NH-m-PEG24 have been determined to be C₇₂H₁₃₄N₄O₃₅ and 1615.9 g/mol , respectively[1]. This compound is a discrete PEG (dPEG®) reagent, meaning it is a single molecular weight compound rather than a disperse polymer mixture, ensuring high purity and reproducibility in conjugation applications[2].

Data Summary Table



For clarity and comparative purposes, the molecular formulas and weights of the constituent components and the final product are summarized below.

Component / Product	Molecular Formula	Molecular Weight (g/mol)	Source(s)
Final Product	C72H134N4O35	1615.9	[3]
Maleimide Group	C4H3NO2	97.07	[4][5][6]
PEG4 Linker	C8H18O5	~200	[7][8]
Glutamic Acid (Glu)	C5H9NO4	147.13	[9][10][11][12][13]
m-PEG24 Linker	C50H100O26	~1117.3	[14]

Molecular Structure and Connectivity

The structure of Mal-PEG4-Glu(OH)-NH-m-PEG24 is sequential, providing distinct functional ends for conjugation strategies. The logical connectivity of the molecular components is illustrated in the diagram below. The maleimide group offers specific reactivity towards sulfhydryl groups, while the extended, methoxy-capped PEG24 chain provides hydrophilicity and steric protection to the conjugated payload.



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Figure 1: Logical connectivity of components in Mal-PEG4-Glu(OH)-NH-m-PEG24.

Representative Experimental Protocols

This section details generalized protocols for the primary application of **Mal-PEG4-Glu(OH)-NH-m-PEG24**: the conjugation to a thiol-containing biomolecule (e.g., a protein, antibody, or peptide with cysteine residues) and the subsequent coupling of a payload to the glutamic acid side chain.



Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the reaction of the maleimide group on the linker with a free sulfhydryl group on a target protein.

Materials:

- Target protein with free thiol(s) (e.g., reduced antibody)
- Mal-PEG4-Glu(OH)-NH-m-PEG24
- Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris, pH 7.0-7.5 (must be free of thiol reagents)[4][9][10][11].
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
- Purification system (e.g., size-exclusion chromatography column, dialysis cassette).

Procedure:

- Prepare the Target Protein:
 - Dissolve the protein to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL[10].
 - If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 50-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature[10]
 [11]. Remove excess TCEP via a desalting column.
- Prepare the Maleimide Linker Solution:
 - Allow the vial of Mal-PEG4-Glu(OH)-NH-m-PEG24 to equilibrate to room temperature.
 - Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF[9][10]. Vortex briefly to ensure complete dissolution. This solution should be prepared immediately before use.
- Perform the Conjugation Reaction:



- Add a 10- to 20-fold molar excess of the maleimide linker solution to the protein solution while gently stirring or vortexing[1][4][9].
- Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light[10].
- Incubate for 2-4 hours at room temperature or overnight at 4°C[1].
- Purify the Conjugate:
 - Remove unreacted linker and byproducts using size-exclusion chromatography (e.g., desalting column) or dialysis against the desired storage buffer[10][11].

Protocol 2: Payload Attachment via EDC/NHS Chemistry

This protocol describes the activation of the glutamic acid's free carboxylic acid side chain for subsequent reaction with an amine-containing payload (e.g., a drug, toxin, or fluorescent dye).

Materials:

- Thiol-conjugated intermediate from Protocol 4.1
- Amine-containing payload (R-NH₂)
- Activation Buffer: 0.1 M MES, pH 5.0-6.0[5]
- Coupling Buffer: PBS, pH 7.2-7.5[5]
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Solution: Tris or glycine buffer (20-50 mM)[12]
- Anhydrous DMSO or DMF

Procedure:

Prepare Reagents:



- Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions in Activation Buffer immediately prior to use[12].
- Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO, DMF, or Coupling Buffer).
- Activate the Carboxylic Acid:
 - To the solution of the thiol-conjugated intermediate (from 4.1), add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the conjugate[12].
 - Incubate for 15-30 minutes at room temperature to form the semi-stable NHS ester[12]
 [13].
- Couple the Amine Payload:
 - Immediately add the amine-containing payload solution to the activated conjugate. A 1.5to 10-fold molar excess of the payload is a recommended starting point[12].
 - Adjust the pH of the reaction to 7.2-7.5 with Coupling Buffer if necessary[13].
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring[15][12].
- · Quench and Purify:
 - Stop the reaction by adding the Quenching Solution and incubating for 15-30 minutes[12].
 - Purify the final ADC product using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove excess payload and reagents.

Experimental Workflow Visualization

The following diagram illustrates the two-stage workflow for creating an Antibody-Drug Conjugate (ADC) using Mal-PEG4-Glu(OH)-NH-m-PEG24.





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Figure 2: General experimental workflow for ADC synthesis using the linker.

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